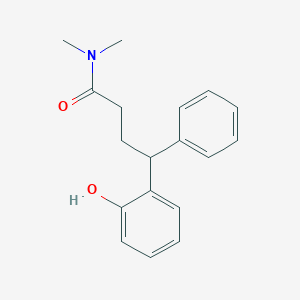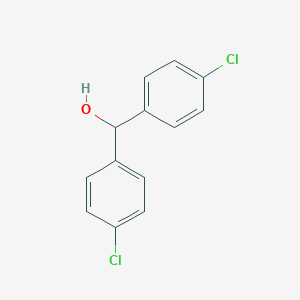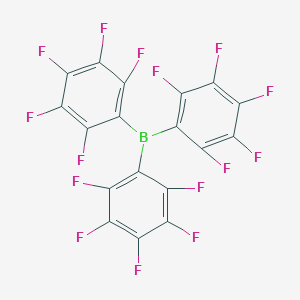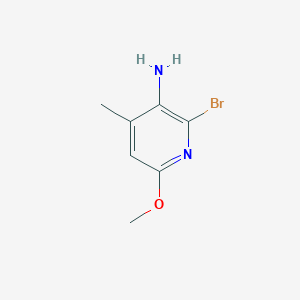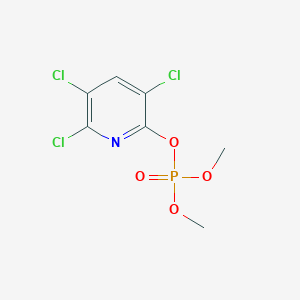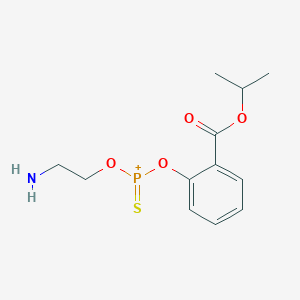
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium is a complex organic compound with a unique structure that combines amino, ethoxy, propan-2-yloxycarbonyl, phenoxy, and sulfanylidenephosphanium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Aminoethoxy Group: This step involves the reaction of an appropriate amine with an ethoxy-containing compound under controlled conditions.
Introduction of the Propan-2-yloxycarbonyl Group: This step involves the reaction of the intermediate with a propan-2-yloxycarbonyl chloride in the presence of a base to form the desired ester.
Attachment of the Phenoxy Group: This step involves the reaction of the intermediate with a phenol derivative under acidic or basic conditions.
Formation of the Sulfanylidenephosphanium Group: This step involves the reaction of the intermediate with a phosphorus-containing reagent, such as a phosphine or phosphonium salt, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium can be compared with other similar compounds, such as:
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphane: A similar compound with a slightly different structure, which may have different chemical and biological properties.
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphonium: Another similar compound with a different counterion, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
25205-08-7 |
|---|---|
Molekularformel |
C12H17NO4PS+ |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
InChI-Schlüssel |
FURKWELRJVWIGI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


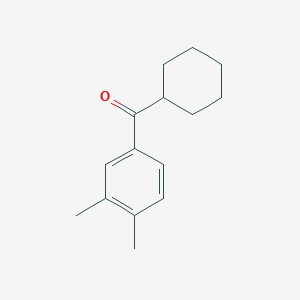
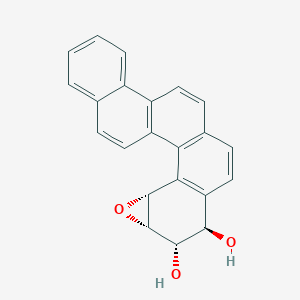
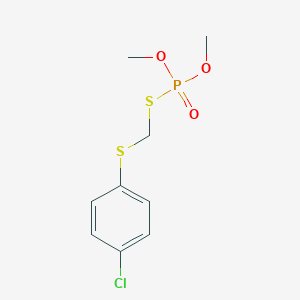

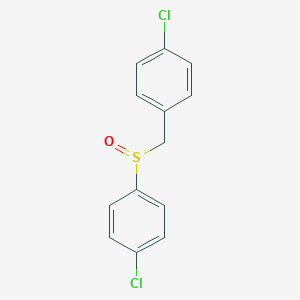
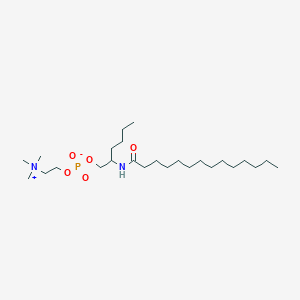
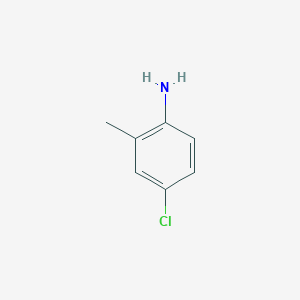
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
